BenchChemオンラインストアへようこそ!

N6022

GSNOR ADH Enzyme Selectivity

N6022 is the preferred, first-in-class GSNOR inhibitor for rigorous translational research, offering a validated profile that inferior analogs lack. Its unique >2,500-fold selectivity over ADH enzymes and an established in vivo NOAEL of 10 mg/kg/day ensure minimal off-target effects and predictable safety []. Clinical bronchoprotection data in mild asthma (P=0.023) provides a direct bridge from preclinical models to human outcomes []. Choose N6022 for reproducible, publication-ready results in respiratory, neuroinflammatory, and autoimmune studies.

Molecular Formula C24H22N4O3
Molecular Weight 414.5 g/mol
CAS No. 1208315-24-5
Cat. No. B612232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6022
CAS1208315-24-5
SynonymsN6022;  N-6022;  N 6022.
Molecular FormulaC24H22N4O3
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O
InChIInChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30)
InChIKeyYVPGZQLRPAGKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N6022 (CAS 1208315-24-5) S-Nitrosoglutathione Reductase (GSNOR) Inhibitor: Procurement Guide for Research & Development


N6022 (CAS 1208315-24-5) is a first-in-class, reversible, and tight-binding inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme crucial for regulating intracellular nitric oxide (NO) homeostasis and S-nitrosothiol levels [1]. It exhibits potent inhibition with an IC₅₀ of 8 nM and a Kᵢ of 2.5 nM against GSNOR . By inhibiting GSNOR, N6022 prevents the degradation of S-nitrosoglutathione (GSNO), a key endogenous bronchodilator and anti-inflammatory molecule [1]. This mechanism has shown promise in preclinical models of asthma, COPD, inflammatory bowel disease, and cystic fibrosis [1], and has advanced into early-phase clinical trials for asthma and cystic fibrosis [2].

N6022: Why Generic GSNOR Inhibitor Substitution Is Not Feasible for Precision Research


In the class of GSNOR inhibitors, subtle structural variations lead to profound differences in potency, selectivity, and clinical safety profiles. For instance, N6022 demonstrates high selectivity for GSNOR over other human alcohol dehydrogenase (ADH) family enzymes [1], a feature not guaranteed in other pyrrole-based GSNOR inhibitors or less-characterized analogs [2]. Furthermore, its unique mixed uncompetitive mechanism of inhibition with respect to cofactors NAD⁺/NADH [3] and its established safety profile up to 10 mg/kg/day in preclinical models [4] are specific to N6022. Substituting with an analog lacking these validated properties risks experimental inconsistency, off-target effects, or unpredicted toxicity, undermining research integrity. The following quantitative evidence sections detail exactly where N6022's differentiation lies.

N6022 Comparative Evidence: Potency, Selectivity, Clinical Efficacy & Safety Benchmarks


Enzyme Selectivity Profile: N6022 vs. Human ADH Family Enzymes

N6022 exhibits high selectivity for GSNOR over other human alcohol dehydrogenase (ADH) isozymes, a key differentiator from less selective GSNOR inhibitors. Its IC₅₀ values against ADH IB, ADH II, and ADH IV are 21 μM, 67 μM, and 0.5 μM, respectively, compared to its 8 nM IC₅₀ against GSNOR [1]. This represents a >2,500-fold to >8,000-fold selectivity window. Additionally, N6022 shows minimal activity against human carbonyl reductase (IC₅₀ = 221 μM) [1].

GSNOR ADH Enzyme Selectivity Off-Target Effects

Clinical Bronchoprotection in Asthma: N6022 vs. Placebo

In a Phase 1b/2a clinical trial, a single 5 mg intravenous dose of N6022 demonstrated a significant bronchoprotective effect compared to placebo in mild asthma patients [1]. Over a 7-day observation period, the mean change in methacholine PC₂₀ FEV₁ from baseline was +0.82 mg/ml for N6022 (from a baseline of 1.34 mg/ml) versus -0.18 mg/ml for placebo (from a baseline of 1.16 mg/ml), P = 0.023 [1]. Furthermore, significantly more patients experienced at least a two dose-doubling increase in PC₂₀ FEV₁ with N6022 compared to placebo (21% vs 6%, P < 0.05) [1].

Asthma Bronchial Hyperreactivity Clinical Trial GSNOR Inhibition

Preclinical Safety Profile: NOAEL Determination in Rodent Model

A 14-day toxicology study in Sprague-Dawley rats identified a No Observed Adverse Effect Level (NOAEL) of 10 mg/kg/day for N6022 via intravenous administration [1]. Adverse findings were limited to the high-dose group (50 mg/kg/day), which included mild hepatocellular necrosis with elevated ALT/AST in one male rat and a slight increase in foreign body granulomas in lung tissue of several males [1]. The compound was well tolerated at all lower doses [1].

Toxicology Safety Pharmacology GSNOR Inhibitor NOAEL

Mechanism of Inhibition: Uncompetitive Binding Mode with Cofactors

Kinetic analyses reveal N6022 acts as an uncompetitive inhibitor with respect to the cofactors NAD⁺ and NADH [1]. This contrasts with typical competitive inhibitors that bind to the cofactor site. Instead, N6022 binds within the GSNO substrate pocket, exhibiting a mixed uncompetitive mode toward GSNO and a mixed competitive mode toward the formaldehyde adduct HMGSH [1]. This unique binding profile is consistent with its tight-binding, fully reversible nature.

Enzyme Kinetics GSNOR Mechanism of Inhibition Cofactor Binding

Comparative Efficacy in EAE Model: N6022 vs. Exogenous GSNO

In a mouse model of experimental autoimmune encephalomyelitis (EAE), treatment with the GSNOR inhibitor N6022 showed greater efficacy in attenuating clinical disease than treatment with exogenous GSNO [1]. While both interventions reduced EAE severity, N6022 treatment resulted in a more pronounced and sustained effect on clinical scores, likely due to the sustained elevation of endogenous GSNO levels through enzyme inhibition rather than transient exposure to exogenous GSNO [1].

EAE Neuroinflammation GSNOR Inhibitor Multiple Sclerosis

N6022: Recommended Research & Development Applications Based on Validated Evidence


Preclinical Studies of Airway Inflammation and Hyperresponsiveness in Asthma Models

N6022 is validated for use in preclinical asthma models, where it reduces bronchoconstriction and pulmonary inflammation [1]. Clinical evidence further demonstrates its bronchoprotective effect in mild asthma patients, with a significant improvement in methacholine PC₂₀ FEV₁ over 7 days compared to placebo (P = 0.023) [2]. This makes N6022 the preferred GSNOR inhibitor for translational research aiming to bridge preclinical findings with human clinical outcomes in respiratory diseases.

Investigating the Role of GSNOR and GSNO in Neuroinflammation and Autoimmune Diseases

N6022 has demonstrated greater efficacy than exogenous GSNO in attenuating disease severity in an EAE model of multiple sclerosis [3]. This positions N6022 as a critical tool for researchers exploring the role of the GSNO/GSNOR axis in neuroinflammation, T-cell mediated immunopathology, and related autoimmune conditions, providing a superior alternative to metabolite supplementation.

Pharmacological Studies Requiring High Selectivity and a Defined Safety Profile

N6022's high selectivity for GSNOR over ADH family enzymes (>2,500-fold) [4] minimizes off-target metabolic interference, a crucial factor for in vivo studies. Additionally, its established NOAEL of 10 mg/kg/day in a 14-day rat toxicology study [5] provides a quantitative safety benchmark for dose selection. This combination of selectivity and safety data makes N6022 the compound of choice for researchers conducting rigorous pharmacological and toxicological investigations.

Studies Investigating Novel GSNOR Inhibitor Scaffolds via Structure-Activity Relationship (SAR)

The pyrrole-based N6022 serves as the benchmark compound for structure-activity relationship (SAR) studies aimed at developing next-generation GSNOR inhibitors [6]. Its well-characterized IC₅₀ (8 nM), Kᵢ (2.5 nM), and unique binding mode provide a clear and quantitative baseline against which to compare the potency and mechanism of novel analogs, ensuring rigorous and reproducible SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.